molecular formula C21H21NO7 B13428460 6'-Desmethoxy-6'-hydroxy Noscapine

6'-Desmethoxy-6'-hydroxy Noscapine

Cat. No.: B13428460
M. Wt: 399.4 g/mol
InChI Key: ZVVDUSONGUODLU-SJORKVTESA-N
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Description

6’-Desmethoxy-6’-hydroxy Noscapine is a derivative of noscapine, an isoquinoline alkaloid primarily known for its antitussive (cough suppressant) properties. This compound is characterized by the absence of a methoxy group and the presence of a hydroxy group at the 6’ position, which distinguishes it from its parent compound, noscapine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Desmethoxy-6’-hydroxy Noscapine typically involves the demethylation of noscapine followed by hydroxylation. The process begins with the selective removal of the methoxy group at the 6’ position using reagents such as boron tribromide (BBr3) under controlled conditions. The resulting intermediate is then subjected to hydroxylation using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) to introduce the hydroxy group at the desired position .

Industrial Production Methods: Industrial production of 6’-Desmethoxy-6’-hydroxy Noscapine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 6’-Desmethoxy-6’-hydroxy Noscapine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Scientific Research Applications

6’-Desmethoxy-6’-hydroxy Noscapine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6’-Desmethoxy-6’-hydroxy Noscapine is believed to be similar to that of noscapine. It primarily acts as a sigma receptor agonist, which is thought to mediate its antitussive effects. Experimental evidence suggests that pretreatment with sigma-specific antagonists reduces the activity of noscapine, indicating the involvement of sigma receptors. Additionally, it may interact with other molecular targets and pathways, contributing to its biological effects .

Comparison with Similar Compounds

    Noscapine: The parent compound, known for its antitussive properties.

    6’-Methoxy Noscapine: A derivative with a methoxy group at the 6’ position.

    Hydroxy Noscapine: A derivative with a hydroxy group at a different position.

Comparison: 6’-Desmethoxy-6’-hydroxy Noscapine is unique due to the specific absence of a methoxy group and the presence of a hydroxy group at the 6’ position. This structural modification can influence its chemical reactivity and biological activity, potentially offering distinct advantages in certain applications compared to its parent compound and other derivatives .

Properties

Molecular Formula

C21H21NO7

Molecular Weight

399.4 g/mol

IUPAC Name

(3S)-6-hydroxy-7-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C21H21NO7/c1-22-7-6-10-8-13-19(28-9-27-13)20(26-3)14(10)16(22)17-11-4-5-12(23)18(25-2)15(11)21(24)29-17/h4-5,8,16-17,23H,6-7,9H2,1-3H3/t16-,17+/m1/s1

InChI Key

ZVVDUSONGUODLU-SJORKVTESA-N

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)O)OC)C(=O)O4)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)O)OC)C(=O)O4)OC)OCO3

Origin of Product

United States

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